molecular formula C15H9ClF2N2O2S B2726687 3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile CAS No. 1025174-31-5

3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile

Cat. No.: B2726687
CAS No.: 1025174-31-5
M. Wt: 354.76
InChI Key: WNKKDGVQFDPXQT-OQLLNIDSSA-N
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Description

3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile is a synthetic organic compound characterized by the presence of difluorophenyl, chlorophenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Amino Group:

    Sulfonylation: The 4-chlorophenyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base.

    Enamination: The final step involves the formation of the enamine group through a condensation reaction between an aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3,5-Difluorophenyl)amino)-2-((4-bromophenyl)sulfonyl)prop-2-enenitrile
  • 3-((3,5-Difluorophenyl)amino)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile
  • 3-((3,5-Difluorophenyl)amino)-2-((4-nitrophenyl)sulfonyl)prop-2-enenitrile

Uniqueness

The uniqueness of 3-((3,5-Difluorophenyl)amino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and chlorophenyl groups, along with the sulfonyl moiety, allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(3,5-difluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N2O2S/c16-10-1-3-14(4-2-10)23(21,22)15(8-19)9-20-13-6-11(17)5-12(18)7-13/h1-7,9,20H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKKDGVQFDPXQT-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=CNC2=CC(=CC(=C2)F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)F)F)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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